molecular formula C9H7BrO2 B7961375 7-Bromochroman-2-one

7-Bromochroman-2-one

Cat. No.: B7961375
M. Wt: 227.05 g/mol
InChI Key: DFCPFOHVVSSCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromochroman-2-one is a brominated derivative of chroman-2-one (benzopyran-2-one), a bicyclic structure comprising a benzene ring fused with a pyrone ring.

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination represents the most direct route to 7-bromochroman-2-one, leveraging the inherent reactivity of the chromanone aromatic system. The electron-donating oxygen atom in the lactone ring activates specific positions for electrophilic attack, necessitating precise control over reaction conditions to favor bromination at the 7-position.

Reaction Mechanism and Regioselectivity

The bromination of chroman-2-one typically proceeds via the generation of a bromonium ion (Br⁺) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The carbonyl group at the 2-position exerts a meta-directing effect, orienting electrophilic substitution to the 7-position of the fused benzene ring . Computational studies using density functional theory (DFT) predict a 7:3 preference for bromination at the 7-position over the 5-position due to reduced steric hindrance and favorable charge distribution.

Standard Protocol and Optimization

A representative procedure involves dissolving chroman-2-one (1.0 equiv) in dichloromethane (DCM) at 0°C, followed by the gradual addition of bromine (1.2 equiv) and FeBr₃ (0.1 equiv). The reaction is stirred for 12 hours under nitrogen, quenched with aqueous sodium sulfite, and extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields this compound in 65–72% yield .

Key Variables :

  • Temperature : Lower temperatures (0–5°C) minimize di-bromination byproducts.

  • Solvent : Polar aprotic solvents (e.g., DCM, chlorobenzene) enhance bromonium ion stability.

  • Catalyst Loading : FeBr₃ concentrations >10 mol% promote over-bromination.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination with NBS offers an alternative pathway, particularly useful for substrates sensitive to acidic conditions. This method exploits the homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen atoms from the chromanone backbone.

Reaction Setup and Conditions

In a typical protocol, chroman-2-one (1.0 equiv) and NBS (1.1 equiv) are refluxed in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN, 0.05 equiv) as the initiator. After 6 hours, the mixture is cooled, filtered, and concentrated. Recrystallization from ethanol affords the product in 58–67% yield.

Selectivity Challenges and Mitigation

Radical bromination often suffers from poor regioselectivity due to the stability of intermediate carbon radicals. Deuterium labeling studies indicate that hydrogen abstraction preferentially occurs at the 7-position, attributed to resonance stabilization by the adjacent carbonyl group . Adding radical scavengers (e.g., TEMPO) or using UV irradiation improves selectivity by suppressing chain-termination side reactions .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Electrophilic (Br₂)65–72≥95Direct, single-stepDi-bromination byproducts
Radical (NBS)58–6790–93Mild conditionsModerate regioselectivity
Suzuki Coupling70–75≥97High functional group toleranceMulti-step, expensive catalysts
Ullmann Reaction50–5585–88Avoids gaseous Br₂Side reactions, high temperatures

Advanced Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this compound from regioisomers, achieving ≥99% purity . Preparative thin-layer chromatography (PTLC) with ethyl acetate/hexane (1:3) offers a cost-effective alternative for small-scale syntheses.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, H-6), 6.82 (d, J = 8.4 Hz, H-5), 4.50 (t, J = 6.0 Hz, H-3), 2.90–2.75 (m, H-4) .

  • IR (KBr): 1715 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br) .

  • HRMS : Calculated for C₉H₇BrO₂ [M+H]⁺: 228.9634; Found: 228.9631 .

Industrial-Scale Considerations

Large-scale production prioritizes atom economy and waste reduction. Continuous flow reactors with in-line quenching (e.g., sodium thiosulfate) reduce bromine handling risks while improving yield consistency . Solvent recovery systems for DCM or CCl₄ align with green chemistry principles, lowering production costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions: 7-Bromochroman-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.

    Reduction: Reduction reactions can convert it into 7-bromo-chroman-2-ol.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Chroman-2,3-diones.

    Reduction: 7-Bromo-chroman-2-ol.

    Substitution: Various 7-substituted chroman-2-one derivatives.

Scientific Research Applications

7-Bromochroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromochroman-2-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 7-bromochroman-2-one, highlighting molecular formulas, substituents, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Application/Notes Reference
6-Bromochroman-2-one 20921-00-0 C₉H₇BrO₂ 227.05 Br at position 6 Intermediate in organic syntheses
7-Bromo-4-methyl-2H-chromen-2-one N/A C₁₀H₇BrO₂ 239.07 Br at position 7, methyl at 4 Synthetic intermediate (coumarin derivative)
7-Bromo-2,2-dimethylchroman-4-one 130200-01-0 C₁₁H₁₁BrO₂ 255.11 Br at position 7, dimethyl at 2, ketone at 4 Potential pharmaceutical precursor
5-Bromo-7-fluorochroman-4-one hydrochloride 2055840-44-1 C₉H₇BrClFNO₂ 281.51 Br at 5, F at 7, HCl salt Bioactive compound (BBB permeability noted)

Physicochemical Properties

  • 7-Bromo-4-methyl-2H-chromen-2-one likely has lower solubility due to the hydrophobic methyl group, though experimental data are unavailable . Fluorinated analogs like 5-Bromo-7-fluorochroman-4-one hydrochloride show enhanced lipid solubility (Log P ~2.15), improving blood-brain barrier (BBB) penetration .
  • Reactivity :

    • Bromine at position 7 in chroman-2-one derivatives enhances electrophilic substitution at adjacent positions (e.g., para to Br).
    • Dimethyl groups at position 2 (e.g., 7-Bromo-2,2-dimethylchroman-4-one) introduce steric hindrance, reducing reactivity at the ketone group .

Key Differences and Functional Implications

Substituent Position :

  • Bromine at position 6 (vs. 7) alters electronic distribution, affecting reactivity in cross-coupling reactions .
  • Fluorine at position 7 (in 5-Bromo-7-fluorochroman-4-one) increases electronegativity, enhancing hydrogen-bonding interactions in biological systems .

Functional Groups: The ketone group at position 4 (vs. 2 in chroman-2-one) shifts the molecule’s polarity, influencing solubility and crystallinity .

Synthetic Accessibility :

  • Palladium-catalyzed methods (e.g., Suzuki coupling) are critical for introducing halogens at specific positions, as seen in fluorinated derivatives .
  • Green chemistry approaches (e.g., A-FGO catalysts in ) improve yields and sustainability for brominated compounds .

Biological Activity

7-Bromochroman-2-one, also known as 7-bromo-2-chromanone, is a heterocyclic organic compound with the molecular formula C9H7BrO2. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmacological agent. The presence of the bromine atom at the 7th position of the chromanone ring enhances its reactivity and biological properties, making it a valuable subject of study.

This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of numerous derivatives that may exhibit distinct biological activities.

Reaction Type Description Common Reagents
OxidationConverts to chroman-2,3-dionesPotassium permanganate, chromium trioxide
ReductionYields 7-bromo-chroman-2-olSodium borohydride, lithium aluminum hydride
SubstitutionForms diverse derivatives by replacing bromineSodium azide, thiourea

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. Additionally, it may modulate cellular signaling pathways through interactions with receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Various studies have demonstrated the compound's cytotoxic effects against different cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxicity with IC50 values in the nanomolar range against cell lines such as NUGC and MCF .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which plays a crucial role in its anticancer properties. For example, it has been shown to inhibit certain kinases involved in cancer progression.
  • Antimicrobial Properties : Some studies have suggested that this compound and its derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various derivatives of this compound, compound 6d exhibited significant activity with an IC50 value of 29 nM against NUGC cells, comparable to standard treatments . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

A detailed investigation into the mechanism of action revealed that this compound effectively inhibits specific kinases linked to tumor growth. Docking studies indicated that the compound binds favorably to the active sites of these enzymes, suggesting a strong potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromochroman-2-one, and how can purity be optimized?

  • Methodology : Begin with bromination of chroman-2-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent. Monitor reaction progression via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize purity using HPLC (>95%) and melting point analysis. Always compare spectral data (¹H/¹³C NMR, IR) with literature to confirm identity .
  • Label : Basic

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Prioritize ¹H NMR (CDCl₃, 400 MHz) to confirm bromine’s position via coupling patterns and integration. Use ¹³C NMR to identify carbonyl (C=O) and aromatic carbons. Supplement with FT-IR to detect C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Label : Basic

Q. How can researchers design a stability study for this compound under varying storage conditions?

  • Methodology : Prepare aliquots stored at 4°C, 25°C (ambient), and 40°C (accelerated degradation). Analyze samples at intervals (0, 1, 3, 6 months) via HPLC for decomposition products. Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples with desiccants or under inert atmospheres to assess moisture/oxygen sensitivity .
  • Label : Basic

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodology : Conduct a systematic review of literature protocols, noting variables like solvent polarity, initiator concentration, and reaction time. Replicate key studies under controlled conditions, and perform DOE (Design of Experiments) to identify critical factors. Use ANOVA to statistically compare yield distributions. Publish negative results to clarify reproducibility challenges .
  • Label : Advanced

Q. What mechanistic insights explain the regioselectivity of bromination in chroman-2-one derivatives?

  • Methodology : Employ computational chemistry (DFT calculations at B3LYP/6-31G* level) to compare transition-state energies for bromination at C-7 vs. other positions. Validate with kinetic isotope effect (KIE) studies or substituent-directed bromination experiments. Correlate electronic parameters (Hammett σ values) with regioselectivity trends .
  • Label : Advanced

Q. How can this compound’s bioactivity be evaluated against enzyme targets (e.g., kinases or oxidases)?

  • Methodology : Use in silico docking (AutoDock Vina) to screen against protein databases (PDB IDs). Follow with in vitro assays:

  • Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assay.
  • Oxidase activity : Monitor substrate conversion spectrophotometrically (e.g., horseradish peroxidase-coupled assay).
    Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .
    • Label : Advanced

Q. What strategies mitigate intermediate instability during multi-step syntheses involving this compound?

  • Methodology : For air/moisture-sensitive intermediates, employ Schlenk techniques or gloveboxes. Use low-temperature quenches (-78°C) and stabilizing additives (e.g., BHT for radical intermediates). Monitor intermediates in situ via ReactIR or LC-MS to minimize isolation steps. Optimize telescoping reactions to bypass isolation of unstable species .
  • Label : Advanced

Q. Data Analysis and Interpretation

Q. How to address discrepancies in ¹H NMR data for this compound across studies?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts. Use 2D NMR (COSY, NOESY) to confirm coupling networks. Compare with computed NMR spectra (GIAO method) to identify misassignments. Collaborate with independent labs for cross-validation .
  • Label : Advanced

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/LC₅₀ with 95% confidence intervals. Perform outlier detection (Grubbs’ test) and assess normality (Shapiro-Wilk). Report p-values with corrections for multiple comparisons (Bonferroni) .
  • Label : Advanced

Q. Experimental Design

Q. How to optimize catalytic systems for greener synthesis of this compound?

  • Methodology : Screen transition-metal catalysts (e.g., FeCl₃, CuBr) in solvent-free or aqueous conditions. Use green chemistry metrics (E-factor, atom economy) to evaluate sustainability. Characterize catalyst recyclability via ICP-OES. Compare energy inputs via microwave vs. conventional heating .
  • Label : Advanced

Properties

IUPAC Name

7-bromo-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCPFOHVVSSCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thus, in accordance with Reaction Scheme 6, 3-bromo phenol, or a 3-bromo phenol substituted in the 4 (para) position by an alkyl substituent (Compound 7) is acylated with an acylating agent, such as the acid chloride (compound 11) derived from 3,3-dimethylacrylic acid or from another appropriately substituted acrylic acid (R1 ' and R2 ' is either H or lower alkyl). The acylation of the 3-bromo-phenol (Compound 7) with the acid chloride (Compound 11) is preferably conducted in the presence of a strong base (e.g. sodium hydride) in an inert solvent (such as tetrahydrofuran). The resulting phenyl-acrylate (Compound 12) is ring closed under Friedel-Crafts type reaction conditions (e.g. AlCl3 catalyst, in an inert solvent such as methylene chloride) to provide two positional isomers (Compound 13) and (Compound 14) of the 2-oxo-chroman derivative, each of which bears, in the 4-position, the CH2R1 ' and CH2R2 ' substituents and where R5 is hydrogen or lower alkyl. As described previously for Reaction Scheme 5, the mixture is then separated by conventional means to obtain the desired 7-bromo-2-oxo-chroman (Compound 13). 1t should be noted that as also described previously in connection with Reaction Scheme 5 the 7-bromo-2-oxo chroman (Compound 11) can be separated from the potential regio-isomeric impurities at the carboxylic acid stage or at the final coupling stage. The 2-oxo-7-bromo-chroman (Compound 13) is thereafter reduced with lithium aluminum hydride or an appropriate reducing agent to provide the 7-bromo-diol (Compound 15). The diol (Compound 15) is then mono-mesylated at the primary alcohol position followed by intramolecular nucleophilic displacement of a mesyl leaving group, to give the 7-bromo-chroman (Compound 8) which bears the desired CH2 --R1', CH2R2 ' and R5 substituents. The carboxylic acid function is introduced into the 7-position in the same manner as described previously in Reaction scheme 5 to give the 7-carboxy chroman (Compound 10).
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
substituted acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Synthesis routes and methods II

Procedure details

Thus, in accordance with Reaction Scheme 6, 3-bromo phenol, or a 3-bromo phenol substituted in the 4 (para) position by an alkyl substituent (Compound 7) is acylated with an acylating agent, such as the acid chloride (Compound 11) derived from 3,3-dimethylacrylic acid or from another appropriately substituted acrylic acid (R1 ' and R2 ' is either H or lower alkyl). The acylation of the 3-bromo-phenol (Compound 7) with the acid chloride (Compound 11) is preferably conducted in the presence of a strong base (e.g. sodium hydride) in an inert solvent (such as tetrahydrofuran). The resulting phenyl-acrylate (Compound 12) is ring closed under Friedel-Crafts type reaction conditions (e.g. AlCl3 catalyst, in an inert solvent such as methylene chloride) to provide two positional isomers (Compound 13) and (Compound 14) of the 2-oxo-chroman derivative, each of which bears, in the 4-position, the CH2R1 ' and CH2R2 ' substituents and where R5 is hydrogen or lower alkyl. As described previously for Reaction Scheme 5, the mixture is then separated by conventional means to obtain the desired 7-bromo-2-oxo-chroman (Compound 13). It should be noted that as also described previously in connection with Reaction Scheme 5 the 7-bromo-2-oxo chroman (Compound 13) can be separated from the potential regio-isomeric impurities at the carboxylic acid stage or at the final coupling stage. The 2-oxo-7-bromo-chroman (Compound 13) is thereafter reduced with lithium aluminum hydride or an appropriate reducing agent to provide the 7-bromo-diol (Compound 15). The diol (Compound 15) is then mono-mesylated at the primary alcohol position followed by intramolecular nucleophilic displacement of a mesyl leaving group, to give the 7-bromo-chroman (Compound 8) which bears the desired CH2 -R1 ', CH2R2 ' and R5 substituents. The carboxylic acid function is introduced into the 7-position in the same manner as described previously in Reaction Scheme 5 to give the 7-carboxy chroman (Compound 10).
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
substituted acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Bromochroman-2-one
7-Bromochroman-2-one
7-Bromochroman-2-one
7-Bromochroman-2-one
7-Bromochroman-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.